molecular formula C10H18ClNO4 B14379309 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid CAS No. 89862-90-8

6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid

Cat. No.: B14379309
CAS No.: 89862-90-8
M. Wt: 251.71 g/mol
InChI Key: ZJLSATFJNOQSLZ-UHFFFAOYSA-N
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Description

6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid is a chemical compound that combines a pyridine derivative with perchloric acid. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. Perchloric acid is a strong acid and oxidizing agent, often used in analytical chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an alkylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine include other pyridine derivatives and perchloric acid complexes. Examples include:

  • 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
  • N-Boc-3,4-dihydro-2H-pyridine
  • Pyridinium salts

Uniqueness

The uniqueness of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine lies in its specific chemical structure, which imparts distinct reactivity and properties.

Properties

CAS No.

89862-90-8

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

IUPAC Name

6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid

InChI

InChI=1S/C10H17N.ClHO4/c1-3-4-7-10-8-5-6-9-11(10)2;2-1(3,4)5/h3,8H,1,4-7,9H2,2H3;(H,2,3,4,5)

InChI Key

ZJLSATFJNOQSLZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC=C1CCC=C.OCl(=O)(=O)=O

Origin of Product

United States

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